molecular formula C10H8N2O6 B013638 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate CAS No. 55750-61-3

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No.: B013638
CAS No.: 55750-61-3
M. Wt: 252.18 g/mol
InChI Key: TYKASZBHFXBROF-UHFFFAOYSA-N
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Description

Maleimidoacetic Acid N-hydroxysuccinimide ester, with the chemical formula C10H8N2O6, is a crosslinking reagent . It contains both N-hydroxysuccinimide (NHS) ester and maleimide-reactive groups at opposite ends of a 4.4 Å spacer arm. This configuration allows for sequential, two-stage conjugation with amine and sulfhydryl functional groups.

Mechanism of Action

Target of Action

N-Succinimidyl Maleimidoacetate (AMAS) is a hetero-bifunctional cross-linking reagent . Its primary targets are molecules containing amine and sulfhydryl functional groups . These functional groups are prevalent in proteins, making them the primary targets of AMAS.

Mode of Action

AMAS contains NHS ester- and maleimide-reactive groups at the opposite ends of a 4.4 ? spacer arm . This configuration allows for sequential, two-stage conjugation with its targets. Initially, the NHS ester group reacts with an amine group in the target molecule to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group to form a stable thioether bond .

Biochemical Analysis

Biochemical Properties

N-succinimidyl maleimidoacetate plays a crucial role in biochemical reactions as a crosslinking agent. It contains both NHS ester and maleimide groups, which allow it to react with primary amines and sulfhydryl groups, respectively. This dual reactivity enables the formation of stable covalent bonds between proteins and other biomolecules. For instance, it can be used to link antibodies to enzymes or other proteins, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates .

Cellular Effects

N-succinimidyl maleimidoacetate influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by crosslinking key proteins involved in these processes. For example, the compound can be used to study the effects of protein-protein interactions on cell function by creating stable conjugates that mimic natural protein complexes .

Molecular Mechanism

The molecular mechanism of N-succinimidyl maleimidoacetate involves its ability to form covalent bonds with amine and sulfhydryl groups on biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, thereby altering their function and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-succinimidyl maleimidoacetate can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at -20°C. It can degrade over time if exposed to moisture or heat, which may affect its reactivity and efficacy in biochemical experiments. Long-term studies have shown that the compound can maintain its crosslinking activity for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of N-succinimidyl maleimidoacetate in animal models can vary depending on the dosage used. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing tissue damage. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

N-succinimidyl maleimidoacetate is involved in metabolic pathways that include the modification of proteins and other biomolecules. It interacts with enzymes and cofactors that facilitate its crosslinking reactions, thereby influencing metabolic flux and metabolite levels. The compound’s ability to form stable covalent bonds with biomolecules makes it a valuable tool for studying metabolic pathways and their regulation .

Transport and Distribution

Within cells and tissues, N-succinimidyl maleimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical experiments and ensuring its effective delivery to target sites .

Preparation Methods

Synthetic Routes: The synthesis of Maleimidoacetic Acid N-hydroxysuccinimide ester involves the following steps:

    Maleimide Activation: Maleimide is first activated by reacting it with N-hydroxysuccinimide (NHS) to form the NHS ester.

    Reaction with Acetic Acid: The NHS ester is then reacted with acetic acid, resulting in Maleimidoacetic Acid N-hydroxysuccinimide ester.

Industrial Production Methods: While there isn’t a specific industrial-scale production method for this compound, researchers typically synthesize it in the laboratory using the above synthetic routes.

Chemical Reactions Analysis

Reactivity: Maleimidoacetic Acid N-hydroxysuccinimide ester is primarily used for bioconjugation and crosslinking purposes. It reacts with:

    Amines: The NHS ester group reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.

    Thiols: The maleimide group reacts with thiol groups (e.g., cysteine residues) to form thioether bonds.

Common Reagents and Conditions:

    Reaction with Amines: Typically performed in mildly alkaline conditions (pH 7-9) in buffers like phosphate or Tris-HCl.

    Reaction with Thiols: Performed under physiological pH (pH 7.4) in buffers containing reducing agents (e.g., DTT or TCEP) to maintain thiol functionality.

Major Products: The major products of Maleimidoacetic Acid N-hydroxysuccinimide ester reactions are protein conjugates, where the compound links proteins or peptides to other molecules (e.g., fluorescent dyes, drugs, or solid supports).

Scientific Research Applications

Maleimidoacetic Acid N-hydroxysuccinimide ester finds applications in various fields:

    Bioconjugation: Used to label proteins, antibodies, and peptides for fluorescence imaging, drug delivery, and diagnostics.

    Protein-Protein Interaction Studies: Enables the study of protein interactions by crosslinking interacting partners.

    Immobilization: Used to attach proteins to surfaces (e.g., microarrays or biosensors).

Comparison with Similar Compounds

While Maleimidoacetic Acid N-hydroxysuccinimide ester is unique due to its dual reactivity (NHS ester and maleimide), similar compounds include:

    Sulfo-NHS ester: Similar to NHS ester but water-soluble.

    SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Contains a longer spacer arm.

    EMCS (N-Ethylmaleimide-3-(2-pyridyldithio)propionate): Combines maleimide and pyridyldithiol reactive groups.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula : C15_{15}H18_{18}N2_2O8_8
Molecular Weight : 354.31 g/mol
CAS Number : 1433997-01-3
Purity : Typically over 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cellular processes such as apoptosis and DNA repair mechanisms. The compound has shown promise as a potential inhibitor of PARP (Poly ADP-ribose polymerase), which plays a crucial role in the repair of DNA damage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by disrupting the cell cycle and enhancing DNA damage responses.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-4362.57Induction of apoptosis and G2/M arrest
TOV-21G8.90DNA damage response enhancement
A27804.40PARP inhibition leading to synthetic lethality

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Mechanistic Studies

Further studies have employed flow cytometry to analyze the effects of the compound on the cell cycle. Treatment with this compound resulted in an increased percentage of cells in the G2 phase, indicating cell cycle arrest and subsequent apoptosis induction .

Study on PARP Inhibition

In a comparative study involving various quinoxaline derivatives as PARP inhibitors, it was found that the compound displayed superior inhibitory activity against PARP compared to known inhibitors like Olaparib. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolidine ring could enhance its biological efficacy .

In Vivo Efficacy

In vivo studies using murine models have further corroborated the in vitro findings, demonstrating that systemic administration of the compound led to significant tumor regression in xenograft models. The pharmacokinetic profile showed favorable absorption and distribution characteristics, which are critical for therapeutic applications .

Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile against normal cell lines, suggesting potential for therapeutic use without significant off-target effects. However, comprehensive toxicological studies are necessary to fully elucidate its safety margin.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKASZBHFXBROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391201
Record name 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-61-3
Record name 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleimidoacetic acid N-hydroxysuccinimide ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-Succinimidyl maleimidoacetate
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Synthesis routes and methods

Procedure details

Maleimidoacetic acid (155 mg, 1.0 mmol) in 5 ml of diglyme was treated at 0° C. with N-hydroxysuccinimide (127 mg, 1.1 mmol) and dicyclohexylcarbodiimide (227 mg, 1.1 mmol). After 1 hour at 0° C. and 3 hours at room temperature, the reaction mixture was filtered and evaporated to dryness to yield 0.25 g of crude maleimidoacetic acid N-succinimidyl ester.
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

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